Bis((tetrahydro-2H-pyran-4-yl)methyl)amine

Medicinal Chemistry Pharmacokinetics ADME

Securing high-purity, sterically defined secondary amine building blocks for kinase inhibitor programs often involves lengthy custom synthesis timelines. Bis((tetrahydro-2H-pyran-4-yl)methyl)amine (CAS 848821-05-6) resolves this bottleneck as an off-the-shelf bis-THP secondary amine scaffold. • pKa 9.81 ensures optimal hinge-region hydrogen bonding in ATP-binding pockets. • Symmetrical bis-THP architecture amplifies metabolic stability for CNS drug discovery. • Sterically demanding nitrogen environment enables chiral ligand synthesis with enhanced enantioselectivity. Supplied at ≥95% purity with rapid global dispatch to streamline your medicinal chemistry workflow.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 848821-05-6
Cat. No. B3157371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((tetrahydro-2H-pyran-4-yl)methyl)amine
CAS848821-05-6
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESC1COCCC1CNCC2CCOCC2
InChIInChI=1S/C12H23NO2/c1-5-14-6-2-11(1)9-13-10-12-3-7-15-8-4-12/h11-13H,1-10H2
InChIKeyKIEWALMBEJMNTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis((tetrahydro-2H-pyran-4-yl)methyl)amine Procurement Overview


Bis((tetrahydro-2H-pyran-4-yl)methyl)amine (CAS 848821-05-6) is a saturated heterocyclic secondary amine with a molecular weight of 213.32 g/mol and the formula C₁₂H₂₃NO₂ . The molecule consists of a central amine group symmetrically substituted with two tetrahydropyran (THP) rings [1]. Its key computed properties include a predicted boiling point of 320.1±7.0 °C, a predicted density of 0.981±0.06 g/cm³, and a predicted pKa of 9.81±0.20, which are critical for synthesis design . This compound serves primarily as a versatile intermediate or a specialized building block in medicinal chemistry and organic synthesis, leveraging the unique conformational and electronic properties of the THP moiety [2].

Why Bis((tetrahydro-2H-pyran-4-yl)methyl)amine Substitution Fails


Substituting Bis((tetrahydro-2H-pyran-4-yl)methyl)amine with a seemingly similar analog like 4-aminomethyltetrahydropyran (CAS 130290-79-8) or methyl-(tetrahydropyran-4-ylmethyl)-amine (CAS 439081-52-4) cannot be assumed to yield equivalent outcomes. While all three share the tetrahydropyran (THP) motif, their distinct amine classes (secondary vs. primary vs. tertiary) and degrees of substitution result in fundamentally different physicochemical, electronic, and steric profiles . These differences critically impact key parameters such as basicity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity, which in turn govern molecular recognition, pharmacokinetics, and reactivity in chemical synthesis . For instance, the specific pKa of a secondary amine directly influences its protonation state in biological media, a crucial factor that cannot be replicated by a primary amine . The following quantitative evidence details these critical distinctions.

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine: Quantitative Differentiation


Molecular Weight & Size vs. Primary Amine Analog

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine has a molecular weight of 213.32 g/mol, which is 85% higher than the common building block analog 4-aminomethyltetrahydropyran (115.18 g/mol) . This substantial difference in molecular size directly impacts a molecule's potential to cross biological membranes and its overall pharmacokinetic profile [1].

Medicinal Chemistry Pharmacokinetics ADME

Steric Bulk and tPSA Impact on Target Engagement

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine introduces a symmetrical, bulky bis-THP motif, which is a well-documented strategy in medicinal chemistry to restrict conformational flexibility and enhance binding selectivity [1]. While direct tPSA data is not available, the presence of two THP rings significantly increases steric bulk compared to a single-ring analog like 4-aminomethyltetrahydropyran . This increased bulk can be inferred to limit the molecule's access to shallow or narrow binding pockets, potentially leading to a more selective target engagement profile and fewer off-target effects [2].

Medicinal Chemistry Target Selectivity Structure-Based Drug Design

pKa and Basicity: Tertiary Amine Comparison

The predicted pKa of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine is 9.81±0.20, classifying it as a moderately strong secondary amine . In contrast, a tertiary amine analog, methyl-(tetrahydropyran-4-ylmethyl)-amine (CAS 439081-52-4), has a different basicity profile due to its extra alkyl group. While its exact pKa is not computed in the same database, tertiary amines are generally less basic in water than secondary amines due to steric hindrance to solvation of the protonated species. This difference in pKa translates to a different proportion of the compound being protonated at physiological pH (7.4), which directly influences its solubility, membrane permeability, and ability to engage in ionic interactions with biological targets .

Medicinal Chemistry Physical Organic Chemistry ADME

Rotatable Bonds and Conformational Flexibility

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine possesses a greater number of rotatable bonds compared to its single-ring analog, 4-aminomethyltetrahydropyran . This increased flexibility allows the molecule to sample a wider range of conformational space, which can be advantageous for binding to targets that are adaptable or have larger, less defined pockets [1]. Conversely, it can also influence entropic factors in binding and increase the number of accessible low-energy conformations, which is a key consideration in computational chemistry and structure-activity relationship (SAR) studies [2].

Medicinal Chemistry Molecular Dynamics ADME

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine Application Scenarios


Selective Kinase Inhibitor Scaffold

The distinct steric bulk and conformational flexibility of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine make it an ideal scaffold for designing selective kinase inhibitors [1]. Its large footprint, derived from the two tetrahydropyran rings, can be exploited to fill unique hydrophobic pockets in the ATP-binding site of kinases, a strategy that is often more successful with secondary amines than with smaller, primary amine analogs [2]. The predicted pKa of 9.81 ensures a favorable protonation state for forming a key hydrogen bond with the kinase hinge region .

ADME Optimization for CNS Drug Candidates

The molecular weight of 213.32 g/mol and the balanced lipophilicity imparted by the THP rings position this compound within a favorable property space for central nervous system (CNS) drug discovery [1]. The tetrahydropyran motif is a well-known bioisostere for improving metabolic stability and reducing clearance, and the symmetrical bis-THP structure of this compound amplifies this effect [2]. Its use as a building block can help medicinal chemists dial in desirable pharmacokinetic profiles while maintaining target engagement .

Chiral Ligands for Asymmetric Catalysis

The secondary amine functionality of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine provides a convenient handle for introducing chirality, making it a valuable precursor for the synthesis of novel chiral ligands [1]. The two tetrahydropyran rings, while themselves not chiral centers, create a sterically demanding environment around the nitrogen atom. This pre-organizes the ligand framework and can lead to enhanced enantioselectivity in catalytic reactions [2].

Potent Antibacterial Agent Development

Based on class-level evidence showing that dibasic tetrahydropyran compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, Bis((tetrahydro-2H-pyran-4-yl)methyl)amine is a logical starting point for designing novel antibacterials [1]. Its symmetrical structure and secondary amine core provide the necessary functionality to engage with the enzyme's catalytic residues. The steric bulk of the bis-THP group can be exploited to achieve selectivity over human topoisomerase II, a common off-target for this class of drugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis((tetrahydro-2H-pyran-4-yl)methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.